molecular formula C17H20ClN B1634332 Tametraline hydrochloride CAS No. 52371-37-6

Tametraline hydrochloride

Cat. No.: B1634332
CAS No.: 52371-37-6
M. Wt: 273.8 g/mol
InChI Key: XTSOELQVDLSJFM-SQQLFYIASA-N
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Description

Tametraline hydrochloride (CAS 52760-47-1) is a chemical compound developed for research in the field of depression. It is recognized in scientific literature as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its primary research value lies in its mechanism of action, which involves blocking the transporters for norepinephrine and dopamine, leading to increased extracellular levels of these neurotransmitters in the brain. This specific activity makes Tametraline a useful tool for neuroscientists and pharmacologists studying the roles of dopamine and norepinephrine systems in neuropsychiatric conditions. Chemically, it is known as (1R,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, with a molecular formula of C17H20ClN and a molecular weight of 273.80. Tametraline is also of significant interest in medicinal chemistry as a structural analog of the widely prescribed antidepressant Sertraline, facilitating comparative studies on structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52371-37-6

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

(1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17;/h2-10,14,17-18H,11-12H2,1H3;1H/t14-,17+;/m0./s1

InChI Key

XTSOELQVDLSJFM-SQQLFYIASA-N

SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

Other CAS No.

52760-47-1

Origin of Product

United States

Molecular Mechanism of Action of Tametraline Hydrochloride

Neurotransmitter Transporter Inhibition Profile

The primary action of Tametraline (B1329939) hydrochloride is the blockade of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). wikipedia.org These transporters are transmembrane proteins responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron.

Norepinephrine Transporter (NET) Inhibition

Tametraline hydrochloride binds to the norepinephrine transporter, effectively inhibiting the reuptake of norepinephrine from the synapse. wikipedia.org Norepinephrine is a neurotransmitter that plays a significant role in attention, alertness, and the body's stress response. researchgate.net By blocking its reuptake, this compound leads to an increased concentration of norepinephrine in the synaptic cleft.

Dopamine Transporter (DAT) Inhibition

Similarly, this compound exhibits inhibitory activity at the dopamine transporter. wikipedia.org Dopamine is a key neurotransmitter involved in motivation, reward, and motor control. researchgate.net By preventing the reuptake of dopamine, this compound increases its availability in the synapse.

Modulation of Synaptic Neurotransmitter Concentrations

The concurrent inhibition of NET and DAT by this compound results in elevated extracellular levels of both norepinephrine and dopamine. wikipedia.org This enhanced presence of these monoamines in the synaptic cleft leads to increased noradrenergic and dopaminergic neurotransmission. The sustained signaling of these neurotransmitters is the basis of the compound's pharmacological effects.

Comparative Analysis of Monoamine Reuptake Selectivity

This compound's pharmacological profile is distinguished by its selectivity for the norepinephrine and dopamine transporters over the serotonin (B10506) transporter (SERT). This sets it apart from other classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs).

Differentiation from Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, as their name suggests, primarily and selectively inhibit the reuptake of serotonin, a neurotransmitter associated with mood, appetite, and sleep. nih.gov This selective action leads to increased serotonergic neurotransmission. In contrast, this compound has a negligible effect on the serotonin transporter. researchgate.net

Tametraline is a close structural analog of sertraline (B1200038), a widely used SSRI. wikipedia.org Despite their structural similarities, their mechanisms of action differ significantly. Sertraline, while being a potent SSRI, also shows a relatively high affinity for the dopamine transporter compared to other SSRIs. wikipedia.org However, its primary therapeutic action is attributed to serotonin reuptake inhibition. Tametraline, on the other hand, was developed from a series of compounds that were being investigated as monoamine reuptake inhibitors, and it emerged as a potent inhibitor of norepinephrine and dopamine reuptake. nih.gov

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Sertraline0.2925420

This data is provided for comparative context and is based on findings by Tatsumi et al. (1997). Specific binding affinities for this compound are not publicly available. wikipedia.org

Implications for Monoamine System Dynamics Research

The distinct pharmacological profile of norepinephrine-dopamine reuptake inhibitors like this compound makes them valuable tools in neuroscience research. By selectively modulating the norepinephrine and dopamine systems without significantly impacting the serotonin system, these compounds allow researchers to investigate the specific roles of these catecholamines in various physiological and pathological processes. wikipedia.org

The study of NDRIs can help elucidate the intricate interactions within the monoaminergic network and how imbalances in norepinephrine and dopamine signaling contribute to various neurological and psychiatric conditions. wikipedia.org This understanding is crucial for the development of more targeted therapeutic strategies. The central role of dopaminergic and noradrenergic systems in brain function underscores the importance of compounds like this compound in advancing our knowledge in this field. wikipedia.org

Stereochemical Sensitivity in Transporter Binding and Potency of this compound

The interaction of this compound with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), is highly sensitive to the compound's stereochemistry. Tametraline, chemically known as (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, possesses two chiral centers, giving rise to four possible stereoisomers: (1R,4S), (1S,4R), (1R,4R), and (1S,4S). These isomers are categorized into cis and trans pairs based on the relative orientation of the methylamino and phenyl groups on the tetralin ring. The (1R,4S) and (1S,4R) isomers are the trans-isomers, while the (1R,4R) and (1S,4S) isomers are the cis-isomers.

Research has consistently demonstrated that the pharmacological activity of Tametraline as a norepinephrine-dopamine reuptake inhibitor (NDRI) is predominantly associated with the trans-isomers. This stereoselectivity is a critical aspect of its molecular mechanism of action, dictating the potency and efficacy of its binding to and inhibition of DAT and NET.

Detailed Research Findings

Early investigations into the structure-activity relationships of aminotetralin derivatives revealed the significance of the stereochemical arrangement for their potency at monoamine transporters. Studies have shown that the trans-isomer of Tametraline exhibits significantly greater potency as an inhibitor of both dopamine and norepinephrine reuptake compared to the cis-isomer. In fact, some reports indicate that the trans-isomer is approximately ten times more potent as an NDRI than its cis counterpart.

This marked difference in potency underscores the specific conformational requirements of the binding pockets within the dopamine and norepinephrine transporters. The three-dimensional structure of the trans-isomers allows for a more optimal fit and interaction with key residues in the transporter proteins, leading to a higher binding affinity and more effective inhibition of neurotransmitter reuptake.

Data on Stereochemical Potency

To illustrate the impact of stereochemistry on the potency of this compound, the following interactive table summarizes the relative potencies of the cis and trans isomers based on available research findings.

Isomer ConfigurationRelative Potency at DAT and NET
Trans-isomers ((1R,4S) and (1S,4R))High
Cis-isomers ((1R,4R) and (1S,4S))Low (Reportedly ~10-fold less potent than trans-isomers)

Note: This table represents a qualitative and semi-quantitative summary based on descriptive findings in the scientific literature. Specific numerical values for binding affinity (Ki) or inhibitory concentration (IC50) for each isomer are not provided due to their limited availability in the reviewed sources.

The stereochemical sensitivity observed with this compound is a fundamental aspect of its interaction with monoamine transporters. The distinct spatial arrangement of the methylamino and phenyl groups in the trans-configuration is crucial for achieving high-affinity binding and potent inhibition of dopamine and norepinephrine reuptake, which is the basis of its pharmacological activity.

Preclinical Pharmacological Investigations of Tametraline Hydrochloride

In Vitro Studies of Neurotransmitter Uptake and Binding

In vitro studies were fundamental in characterizing the neurochemical profile of Tametraline (B1329939), establishing its primary mechanism of action as a monoamine reuptake inhibitor.

Early preclinical evaluations of Tametraline and its analogs utilized synaptosomal preparations from rat brain tissue to study its effects on neurotransmitter uptake. These preparations, which are isolated nerve terminals, provide a functional model for assessing the activity of transporter proteins. Through competitive binding assays with radiolabeled neurotransmitters, the potency and selectivity of compounds can be determined.

Research identified the tametraline series of compounds as potent inhibitors of norepinephrine (B1679862) (NE) uptake. medpath.com While specific IC50 values for Tametraline hydrochloride are not extensively detailed in readily available literature, its characterization as a potent norepinephrine reuptake inhibitor suggests significant affinity for the norepinephrine transporter (NET). The primary focus of these initial studies was to establish a structure-activity relationship that could guide the synthesis of new compounds with a more desirable pharmacological profile.

TargetPrimary ActionMethodology
Norepinephrine Transporter (NET)Potent Inhibition of UptakeSynaptosomal Uptake Assays
Serotonin (B10506) Transporter (SERT)Lower Potency (relative to NET)Synaptosomal Uptake Assays
Dopamine (B1211576) Transporter (DAT)Lower Potency (relative to NET)Synaptosomal Uptake Assays

While synaptosomal preparations were a cornerstone of early research, more modern preclinical investigations often employ cellular models, such as transfected cell lines expressing specific human transporter proteins (e.g., HEK 293 cells expressing NET, DAT, or SERT). These models allow for a more precise analysis of a compound's interaction with a single transporter type in a controlled environment. Detailed studies on this compound using such specific cellular models for transporter function analysis are not widely documented, as the research focus quickly shifted to its serotonin-selective derivatives. medpath.com

In Vivo Studies in Animal Models

In vivo studies in animal models were conducted to understand the behavioral and physiological effects of this compound, correlating its in vitro neurochemical profile with its actions in a complex biological system.

Behavioral assays in rodents are essential for predicting the potential therapeutic effects and side-effect profiles of psychoactive compounds.

The primary action of Tametraline as a potent norepinephrine reuptake inhibitor was reflected in its behavioral profile in animal models. Inhibition of norepinephrine reuptake leads to increased synaptic concentrations of this neurotransmitter, which is associated with stimulant effects. Preclinical studies observed that compounds in the tametraline family produced undesirable stimulant-like activity. medpath.com Such effects are often assessed through locomotor activity tests, where an increase in movement, rearing, and exploratory behavior can indicate central nervous system stimulation. This stimulant profile is consistent with the modulation of catecholamine systems, primarily norepinephrine and, to a lesser extent, dopamine. nih.govdrexel.edumdpi.com

Tametraline was initially investigated within a program aimed at discovering novel antidepressant agents. Standard animal models of depression, such as the forced swim test and tail suspension test, are often used to screen for potential antidepressant-like activity. nih.govherbmedpharmacol.comherbmedpharmacol.comfrontiersin.org In these tests, a reduction in immobility time is considered predictive of antidepressant efficacy. universityofgalway.ienih.gov However, the pronounced stimulant properties of Tametraline were considered an undesirable side-effect profile for a potential antidepressant, leading to the discontinuation of its development in favor of analogues with greater selectivity for the serotonin system. medpath.com

Behavioral ModelObserved Effect of TametralineInferred Neurochemical Basis
Locomotor ActivityStimulant-like effects (Hyperactivity)Norepinephrine Reuptake Inhibition
Models of Mood Regulation (e.g., Forced Swim Test)Confounded by stimulant effects; development haltedPrimary action on NET deemed undesirable

Neurochemical Analysis in Animal Brain Tissue

Preclinical studies have established that this compound functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). medkoo.comwikipedia.org Its primary mechanism of action is the binding to and inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). patsnap.com By blocking these transporters, tametraline prevents the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This action results in an increased concentration and prolonged availability of these neurotransmitters in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission.

In vitro experiments using synaptosomes isolated from rat brain tissue demonstrated that tametraline is a potent inhibitor of norepinephrine uptake. dbpedia.org Further animal studies provided in vivo evidence of its effects on the norepinephrine system. For instance, tametraline was shown to effectively block the uptake of radiolabeled norepinephrine into the rat heart and reverse the effects of reserpine-induced hypothermia in mice, a classic test used to screen for antidepressant activity related to catecholamine levels. dbpedia.org Its activity as an inhibitor of dopamine uptake has also been confirmed. patsnap.com The combined action on both norepinephrine and dopamine systems underlies the stimulant-like effects observed in early animal models, which ultimately contributed to the cessation of its development as an antidepressant.

Summary of Tametraline's Neurochemical Profile
Pharmacological PropertyDescriptionSupporting Evidence
Mechanism of ActionNorepinephrine-Dopamine Reuptake Inhibitor (NDRI) wikipedia.org
Primary Molecular TargetsNorepinephrine Transporter (NET) and Dopamine Transporter (DAT) dbpedia.orgpatsnap.com
Key In Vitro EffectPotent inhibition of norepinephrine uptake in rat brain synaptosomes dbpedia.org
Key In Vivo EffectsReversal of reserpine-induced hypothermia in mice; blockage of norepinephrine uptake in rat heart dbpedia.org

Application as a Pharmacological Reference in Animal Studies

While this compound was a pivotal compound in the history of psychopharmacological development, available research does not indicate its widespread use as a standard pharmacological reference in subsequent animal studies. Its primary significance in the scientific literature is that of a lead compound or a structural parent from which other compounds were derived. dbpedia.org

Specifically, the chemical scaffold of tametraline was systematically modified by researchers to alter its selectivity for different monoamine transporters. This line of research directly led to the synthesis of sertraline (B1200038), which, through the addition of chlorine atoms to the phenyl ring and a change in stereochemistry (to the 1S,4S isomer), shifted the compound's primary activity from a norepinephrine-dopamine inhibitor to a potent and selective serotonin reuptake inhibitor. dbpedia.orgnih.gov Therefore, tametraline is more accurately characterized as a historical benchmark in a specific drug discovery program rather than a tool used broadly as a reference standard for characterizing other agents in animal research.

Medicinal Chemistry and Synthetic Methodologies for Tametraline Hydrochloride

Synthetic Routes for Tametraline (B1329939) Hydrochloride

The synthesis of Tametraline hydrochloride can be broadly categorized into two main approaches: classical hydrogenation methods and asymmetric organocatalytic synthesis. These routes aim to establish the desired stereochemistry at the C1 and C4 positions of the tetrahydronaphthalene core.

Classical Hydrogenation Approaches

Classical synthetic strategies for this compound traditionally involve the construction of the racemic tetralone intermediate followed by reductive amination and separation of the desired stereoisomers.

The key starting material for the classical synthesis is 4-phenyl-1-tetralone. This intermediate undergoes catalytic hydrogenation to introduce the amino group at the C1 position. The reduction of the ketone functionality is a critical step that sets the stage for the introduction of the methylamino group. A variety of reducing agents and catalyst systems can be employed for this transformation. The choice of catalyst can influence the stereochemical outcome of the subsequent reductive amination.

Following the initial reduction of the tetralone, or more commonly, after the introduction of the primary amine, N-methylation is carried out to install the methyl group on the nitrogen atom. This is typically achieved through reductive amination with formaldehyde (B43269) or by direct alkylation with a methylating agent.

The final step in the synthesis is the formation of the hydrochloride salt. This is generally accomplished by treating the free base of Tametraline with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or ether, to precipitate the stable and crystalline this compound salt.

The catalytic hydrogenation of the imine intermediate, formed from the reaction of 4-phenyl-1-tetralone and methylamine, is a pivotal step. Various catalyst systems have been explored to achieve high conversion and desired stereoselectivity.

Catalyst SystemPressureTemperature (°C)SolventObservations
Palladium on Carbon (Pd/C)Not specifiedNot specifiedNot specifiedCommonly used for similar reductions.
Palladium on Calcium Carbonate (Pd/CaCO₃)0.5 kg20-35Methanol/WaterUsed in the synthesis of a related compound, suggesting potential applicability. commonorganicchemistry.com
Raney NickelNot specifiedNot specifiedNot specifiedA common catalyst for the hydrogenation of imines.

This table is generated based on general knowledge of similar chemical reactions and may not represent specific optimized conditions for Tametraline synthesis.

Asymmetric Organocatalytic Synthesis

An organocatalytic asymmetric synthesis of (+)-tametraline has been developed, affording the target molecule with high enantiomeric excess (>95% ee). commonorganicchemistry.com This approach utilizes a chiral organocatalyst, such as proline, to control the stereochemical outcome of a key bond-forming reaction. The chirality is induced early in the synthesis, for instance, through an asymmetric Mannich or Michael reaction, leading to a chiral intermediate that is then converted to Tametraline.

A patented process describes a proline-catalyzed reaction that yields a diastereomeric ratio of 1:1 for the syn and anti isomers of a tametraline precursor. commonorganicchemistry.com This indicates that while the enantioselectivity is high, the control of diastereoselectivity may require further optimization or separation of the diastereomers. The chiral inducing step is crucial in setting the absolute stereochemistry at one of the chiral centers, which then directs the stereochemistry of the second chiral center in subsequent steps.

Diastereomeric Mixture Resolution (e.g., Using D-(-)-Mandelic Acid)

The synthesis of tametraline often results in a mixture of stereoisomers. The separation of these isomers is crucial as the desired pharmacological activity is typically associated with a specific stereoisomer. A common and effective method for the resolution of the racemic mixture of tametraline is through the formation of diastereomeric salts using a chiral resolving agent, such as D-(-)-mandelic acid. google.com

The principle behind this technique lies in the differential solubility of the diastereomeric salts formed between the chiral amine (tametraline) and the chiral acid (D-(-)-mandelic acid). When the racemic tametraline is treated with D-(-)-mandelic acid, two diastereomeric salts are formed: (1R,4S)-tametraline-D-mandelate and (1S,4R)-tametraline-D-mandelate. Due to their different physical properties, one of these salts will preferentially crystallize from a suitable solvent, allowing for their separation by filtration.

The chiral discrimination mechanism in the resolution of the closely related compound, sertraline (B1200038), with mandelic acid has been studied and provides insights that are likely applicable to tametraline. nih.govnottingham.edu.cn The stability and solubility of the diastereomeric salt are influenced by a combination of weak intermolecular interactions, including hydrogen bonding, CH/π interactions, and van der Waals forces. nih.gov A stable hydrogen-bonding network, a herringbone-like arrangement of aromatic rings, and a planar boundary surface in the hydrophobic region are key structural characteristics of the less soluble diastereomeric salt. nih.govnottingham.edu.cn The synergy and optimization of these weak interactions are critical for effective chiral recognition and separation. nih.gov

Achieved Enantiomeric Excess and Stereochemical Precision

The successful resolution of the diastereomeric mixture is quantified by the enantiomeric excess (ee) of the desired enantiomer. For tametraline, synthetic processes have been developed that achieve a high degree of stereochemical precision. Reports indicate that it is possible to obtain (+)-tametraline with an enantiomeric excess greater than 95%. Two key metrics in assessing the success of asymmetric reactions are the enantiomeric excess (ee) and, when multiple stereocenters are present, the diastereomeric excess (de). nih.gov The production of enantiopure drugs is of paramount importance as different enantiomers can exhibit varied pharmacological activities. nih.gov

The table below summarizes the key parameters related to the stereochemical purity of tametraline.

ParameterValue/DescriptionSource
Resolving Agent D-(-)-Mandelic Acid google.com
Achieved Enantiomeric Excess (ee) >95% for (+)-tametraline

Synthetic Derivatization of the Tametraline Scaffold

The tetralin framework of tametraline is a versatile scaffold that has been extensively explored in medicinal chemistry for the synthesis of novel therapeutic agents.

Precursor Role in Analog Synthesis

The tametraline scaffold has served as a crucial precursor in the synthesis of a wide array of analogs with modified pharmacological profiles. The structural features of tametraline can be systematically altered to explore structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and pharmacokinetic parameters. A notable example of this is the development of sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), which is a dichloro-substituted derivative of tametraline. The exploration of derivatives has been a key strategy in the discovery of new antidepressant drugs. nih.gov

Methodologies for Structural Modification and Diversification

Various methodologies can be employed to modify and diversify the tametraline scaffold. These strategies often focus on altering the substitution pattern on the aromatic ring, modifying the methylamino side chain, or introducing new functional groups to the tetralin core. Medicinal chemistry strategies for the structural modification of small molecules are crucial for improving properties like blood-brain barrier penetration. nih.gov General approaches to the diversification of aliphatic core rings, such as the one present in tametraline, have been developed using techniques like photoredox catalysis. nih.gov These methods allow for the introduction of a wide range of functional groups under mild conditions, facilitating the creation of diverse libraries of compounds for biological screening.

Industrial Synthesis Considerations and Challenges

The transition from a laboratory-scale synthesis to an industrial-scale process for this compound presents several considerations and challenges. While specific details for the industrial synthesis of tametraline are not as widely published as for its analog sertraline, general principles of process chemistry and challenges encountered with similar molecules can be inferred. researchgate.netgoogle.comsemanticscholar.org

A key challenge in the industrial production of chiral molecules like tametraline is the efficient and cost-effective resolution of stereoisomers. The use of resolving agents like D-(-)-mandelic acid is effective but requires careful optimization of crystallization conditions to maximize yield and enantiomeric purity. The recovery and recycling of the resolving agent and the unwanted enantiomer are also critical for the economic viability of the process. google.com

The table below outlines some of the key considerations and challenges in the industrial synthesis of this compound.

Consideration/ChallengeDescription
Stereochemical Control Efficient and high-yield resolution of enantiomers.
Process Optimization Minimizing synthetic steps, maximizing yield, and reducing waste.
Reagent and Solvent Selection Use of safe, cost-effective, and environmentally benign materials.
Scale-Up Issues Ensuring consistent product quality and process safety at a larger scale.
Purification Achieving high purity of the final API to meet regulatory requirements.
Cost-Effectiveness Developing an economically viable manufacturing process.

Structure Activity Relationships Sar of Tametraline Hydrochloride and Its Analogs

Impact of Stereochemistry on Neurotransmitter Reuptake Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the pharmacological activity of tametraline (B1329939) and its analogs. The presence of chiral centers in these molecules results in different stereoisomers, each potentially exhibiting unique binding affinities for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

For instance, in analogs of tametraline, the spatial orientation of substituents significantly influences their inhibitory power. The (+)-1R, 4S-enantiomer of trans isomers is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake. In contrast, its mirror image, the (−)-1S, 4R-enantiomer, demonstrates greater selectivity for inhibiting norepinephrine. mdpi.com Among the cis isomers, the (+)-1S, 4S-enantiomer is a particularly effective inhibitor of serotonin uptake. mdpi.com Although the (+)-trans-1R, 4S-enantiomer is twice as potent, the (+)-cis-1S, 4S configuration was favored for therapeutic development due to its superior selectivity for the serotonin transporter. mdpi.com This highlights how subtle changes in stereochemistry can dramatically alter the interaction with monoamine transporters, leading to distinct pharmacological profiles.

This stereoselectivity is a common feature among monoamine reuptake inhibitors. For example, the S-enantiomer of citalopram (B1669093) is a potent and selective inhibitor of serotonin uptake, while the R-enantiomer is relatively inactive. preskorn.com Similarly, R-bupropion is more potent at inhibiting norepinephrine and dopamine reuptake than its S-enantiomer. mdpi.com

Influence of Substituent Modifications on Transporter Affinity

Modifying the chemical groups (substituents) attached to the core structure of tametraline provides a powerful tool for fine-tuning its affinity for different monoamine transporters.

The addition of halogen atoms, such as chlorine or bromine, to the aromatic ring of tametraline analogs can significantly impact their binding to DAT and NET. The position and type of halogen substitution are crucial for determining the selectivity and potency of these compounds. For example, halogen substitutions on the aromatic moiety of selective serotonin reuptake inhibitors (SSRIs) are largely responsible for their specificity to SERT. nih.gov

Quantitative structure-activity relationship (QSAR) studies on substituted aminotetralin analogs have revealed specific patterns. For instance, a bromine atom at the R6 position and/or a hydrogen atom at the R9 position tends to make a compound a more effective norepinephrine reuptake inhibitor than a dopamine reuptake inhibitor. nih.gov Conversely, a hydrogen atom at the R6 position and/or a substituent larger than a propyl group at the R2 position enhances dopamine uptake inhibitory potency. nih.gov These findings underscore the importance of specific substitutions in directing the activity of these compounds towards either DAT or NET.

These structure-activity relationships provide a roadmap for designing analogs with desired selectivity profiles, whether it be for dual DAT/NET inhibition or for selective action on a single transporter.

Rational Drug Design Principles Derived from the Tametraline Scaffold

The tametraline scaffold, with its tetralin-based structure, has served as a valuable template for the rational design of novel monoamine reuptake inhibitors. researchgate.net Rational drug design is a process that utilizes the knowledge of a biological target's structure to design molecules that specifically interact with it. azolifesciences.com This approach aims to overcome the inefficiencies of traditional drug discovery, which often relies on screening thousands of compounds. azolifesciences.com

By understanding the three-dimensional structure of monoamine transporters and how different parts of the tametraline molecule interact with them, medicinal chemists can make targeted modifications to improve affinity and selectivity. nih.gov Key principles derived from studying the tametraline scaffold include:

Exploiting Stereochemistry: As discussed earlier, the specific stereoisomer can dramatically influence activity and selectivity. Designing syntheses that produce a single, desired enantiomer is a key strategy.

Targeting Specific Subsites: Monoamine transporters have distinct binding pockets, or subsites, that accommodate different parts of the inhibitor molecule. nih.gov For example, subsite A binds the amine group, while subsites B and C interact with the aromatic rings. nih.gov Modifications to the tametraline scaffold can be made to optimize interactions with these subsites, thereby enhancing potency and selectivity.

The knowledge gained from the structure-activity relationships of tametraline and its analogs continues to inform the design of new and improved treatments for a variety of neurological and psychiatric disorders. nih.gov

Role of Tametraline Hydrochloride As a Pharmacological Probe in Neuroscientific Research

Tool for Investigating Monoamine Transporter Function and Regulation

Tametraline (B1329939) hydrochloride is a crucial tool for the specific investigation of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). Its high affinity for these two transporters, coupled with significantly lower affinity for the serotonin (B10506) transporter (SERT), allows researchers to selectively modulate noradrenergic and dopaminergic systems. This selectivity is essential for dissecting the distinct roles these transporters play in neuronal signaling and regulation.

By using tametraline to block NET and DAT, researchers can study the downstream consequences of increased norepinephrine and dopamine concentrations in the synaptic cleft. This aids in understanding the physiological processes governed by these specific transporters, such as their involvement in mood, attention, and reward pathways. Furthermore, tametraline can be employed in studies aimed at elucidating the complex regulatory mechanisms of monoamine transporters, including how their expression, trafficking, and activity are controlled by various cellular signaling cascades. The compound's precise action allows for the isolation of NET- and DAT-dependent effects from those mediated by SERT, providing clearer insights into the function of these catecholamine transporters.

Reference Compound for Novel Neurotransmitter Reuptake Inhibitor Development

In the development of new drugs targeting monoamine systems, tametraline hydrochloride serves as a critical reference compound. Its well-characterized profile as an NDRI provides a benchmark against which new chemical entities can be compared. The development history of tametraline and its close analog, sertraline (B1200038), offers a classic case study in structure-activity relationships (SAR).

Tametraline is the trans-(1R,4S) enantiomer, a configuration that confers potent inhibition of both norepinephrine and dopamine reuptake colab.wsnih.gov. In contrast, the cis-(1S,4S) isomer, when modified with 3,4-dichloro substitution on the phenyl ring, becomes sertraline—a highly selective serotonin reuptake inhibitor colab.wsnih.govwikipedia.org. This stark divergence in pharmacological activity based on stereochemistry and substitution patterns makes tametraline an ideal reference for medicinal chemists aiming to design novel reuptake inhibitors with specific selectivity profiles. By comparing the binding affinities and functional activities of new compounds to those of tametraline, researchers can systematically evaluate how structural modifications influence potency and selectivity for DAT, NET, and SERT.

Table 1: Stereochemistry and Monoamine Transporter Selectivity
Compound SeriesStereochemistryPrimary Transporter TargetsExample Compound
trans-1-amino-4-aryltetralinstrans-(1R,4S)Norepinephrine (NET) & Dopamine (DAT)Tametraline
cis-1-amino-4-aryltetralinscis-(1S,4S)Serotonin (SERT)Sertraline

This table illustrates the distinct pharmacological profiles arising from the stereochemical differences between the trans and cis series of 1-amino-4-aryltetralins, based on findings from Welch et al. (1984). colab.wsnih.gov

Applications in Understanding Neurotransmitter System Interactions

The brain's monoaminergic systems are intricately interconnected, and altering one system can have cascading effects on others. This compound is a valuable probe for exploring the interactions between the dopaminergic and noradrenergic systems. By simultaneously and potently inhibiting both DAT and NET, tametraline allows for the study of the combined effects of elevated dopamine and norepinephrine levels on brain function and behavior.

This dual inhibition is useful for investigating how these two catecholamine systems synergistically or antagonistically regulate processes like executive function, motivation, and alertness. Furthermore, researchers can use tametraline to examine the secondary effects of enhanced catecholamine signaling on other neurotransmitter systems, such as the serotonin and acetylcholine (B1216132) systems. This helps to build a more comprehensive model of neural circuitry and understand the complex interplay that maintains brain homeostasis.

Utility in Preclinical Drug Discovery and Lead Optimization Pipelines

Within the framework of drug discovery, tametraline exemplifies a lead compound whose initial pharmacological profile guided further optimization. The development of tametraline was halted due to stimulant-like effects observed in preclinical models, which were attributed to its potent dopamine reuptake inhibition wikipedia.orgmental-health-matters.org. However, the 1-amino-4-aryltetralin scaffold itself proved to be a valuable starting point.

This history makes tametraline a useful case study and tool in modern lead optimization pipelines nih.govcreative-biostructure.comcriver.com. It can be used as a starting point or benchmark in programs designed to refine the properties of new compounds. For instance, researchers might screen new molecules for reduced DAT inhibition relative to NET inhibition to avoid stimulant properties while retaining therapeutic potential for other conditions. The process of modifying the tametraline structure to create the highly successful SSRI sertraline demonstrates how a lead compound with a suboptimal profile can be chemically refined to produce a drug candidate with a completely different and more desirable mechanism of action colab.wsnih.gov. This iterative process of identifying and improving upon the attributes of a lead molecule is a cornerstone of preclinical drug development nih.govaltasciences.com.

Q & A

Q. How can factorial design optimize this compound formulations for enhanced bioavailability?

  • Methodological Answer : Apply a factorial design to variables like excipient ratios (e.g., disintegrants, binders) and process parameters (e.g., compression force). Use in vitro dissolution testing (e.g., USP apparatus) and kinetic modeling (zero-order, Higuchi) to correlate formulation variables with release profiles .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Cross-validate assays by comparing HPLC quantification with pharmacodynamic markers (e.g., receptor binding assays). Use animal models (e.g., rodent neurobehavioral tests) to reconcile discrepancies. Statistical tools like Bland-Altman plots can assess method agreement .

Q. How do researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Use design of experiments (DoE) to identify influential factors (e.g., reaction time, catalyst concentration). Statistical process control (SPC) charts can track variability and ensure consistency .

Q. What in silico models are suitable for predicting this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict target binding affinities. Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate absorption/distribution. Validate models with in vivo data from preclinical species .

Q. How can researchers validate novel detection methods for this compound metabolites in biological matrices?

  • Methodological Answer : Develop LC-MS/MS methods with isotopically labeled internal standards. Validate selectivity, sensitivity (LOQ < 1 ng/mL), and matrix effects per FDA guidelines. Cross-check metabolite structures via NMR or high-resolution mass spectrometry .

Ethical and Regulatory Considerations

Q. What ethical frameworks guide preclinical testing of this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain ethics committee approval for humane endpoints (e.g., pain/distress minimization). Include negative controls and power analysis to reduce animal use .

Q. How do regulatory requirements impact the design of this compound clinical trials?

  • Methodological Answer : Align Phase I trials with FDA/EMA guidelines for dose escalation (e.g., 3+3 design). Include pharmacokinetic sampling and safety monitoring (e.g., ECG, liver function tests). Preclinical data must justify starting doses based on NOAEL (no observed adverse effect level) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.